

Spectroscopic Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Compound Name:	(Trifluoromethoxy)phenylhydrazine hydrochloride
Cat. No.:	B162796

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physicochemical data for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**. While a comprehensive experimental dataset for the target compound is not readily available in public databases, this document outlines its known properties and presents analogous data from a structurally related compound, 4-(Trifluoromethyl)phenylhydrazine, to offer insights into the expected spectroscopic characteristics.

Physicochemical Properties of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Commercially available information provides the following key physical and chemical properties for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**.

Property	Value	References
CAS Number	133115-72-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₈ ClF ₃ N ₂ O	[1] [2] [3] [4]
Molecular Weight	228.60 g/mol	[1] [2] [4]
Melting Point	230 °C	[1] [4] [5]
Appearance	White to pale brown powder/crystals	[3] [4] [6]

Spectroscopic Data for the Analogous Compound: 4-(Trifluoromethyl)phenylhydrazine

Due to the absence of publicly accessible spectroscopic data for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**, we present data for the structurally similar compound, 4-(Trifluoromethyl)phenylhydrazine (CAS: 368-90-1). This data serves as a valuable reference for predicting the spectral characteristics of the target molecule.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of solid 4-(Trifluoromethyl)phenylhydrazine reveals key functional group vibrations.

Technique	Sample State	Key Peaks (cm ⁻¹)	Source
ATR-IR	Solid	Not explicitly listed in search results, but a spectrum is available for viewing.	[7]

Note: Specific peak assignments were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for 4-(Trifluoromethyl)phenylhydrazine provides insight into the chemical environment of its hydrogen, carbon, and fluorine nuclei. While specific NMR data for 4-(Trifluoromethyl)phenylhydrazine was not found, a general description of its availability is mentioned.

¹H NMR, ¹³C NMR, and ¹⁹F NMR data for 4-(Trifluoromethyl)phenylhydrazine were not explicitly detailed in the search results.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

A GC-MS spectrum for 4-(Trifluoromethyl)phenylhydrazine is noted to be available, but specific data is not provided in the search results.[\[7\]](#)

Experimental Protocols

The following are generalized experimental protocols for acquiring the types of spectroscopic data discussed. These are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

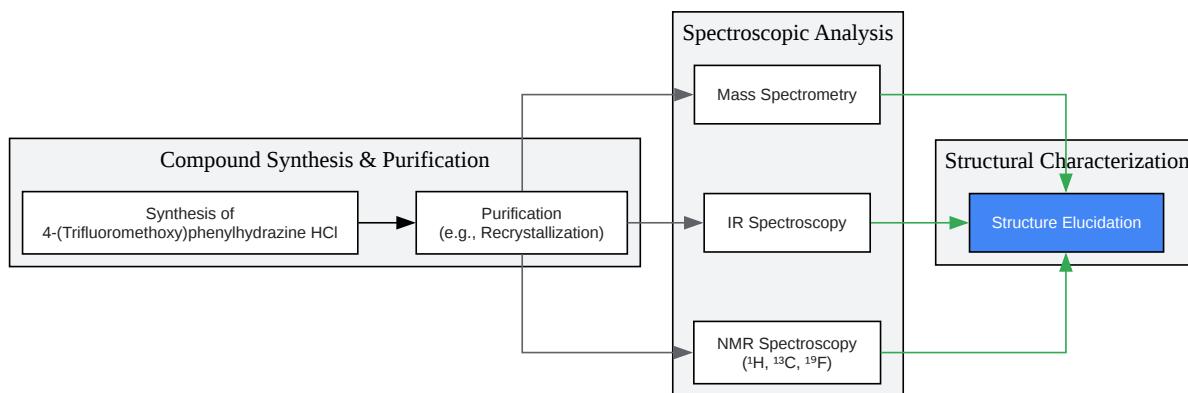
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument.
- Data Acquisition:
 - ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
 - ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

- ^{19}F NMR: Acquire spectra using a fluorine-observe probe. Chemical shifts are referenced to an external standard, commonly CFCl_3 .
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient technique:

- Instrument: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
- Instrumentation: Use a GC-MS system, which couples a gas chromatograph to a mass spectrometer.
- Chromatography: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
- Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 [chemicalbook.com]
- 2. 133115-72-7 | 4-(trifluoromethoxy)phenyl hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 3. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, 98% 5 g | Request for Quote
[thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, 98% 1 g | Request for Quote
[thermofisher.com]
- 6. chemwhat.com [chemwhat.com]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162796#spectroscopic-data-for-4-trifluoromethoxy-phenylhydrazine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com